molecular formula C10H11ClFNO3 B1304228 Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate CAS No. 91920-52-4

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

Cat. No.: B1304228
CAS No.: 91920-52-4
M. Wt: 247.65 g/mol
InChI Key: PCLVVRBCFCKYLX-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C10H11ClFNO3 and its molecular weight is 247.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO3/c1-2-15-10(14)5-16-9-4-8(13)7(12)3-6(9)11/h3-4H,2,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLVVRBCFCKYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382379
Record name ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91920-52-4
Record name ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate (CAS No. 91920-52-4) is a substituted phenoxyacetate derivative with potential applications as a key intermediate in the synthesis of complex bioactive molecules.[1] As with any high-value chemical entity in a research or drug development pipeline, unambiguous structural confirmation is a prerequisite for its use. This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. In the absence of a complete, publicly available experimental dataset, this document leverages foundational spectroscopic principles and data from analogous structures to establish the expected spectral signatures. We will detail the anticipated results from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a rationale for the predicted data, best-practice experimental protocols, and expert insights to guide researchers in confirming the structure and purity of this specific molecule.

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a thorough examination of the target molecule's structure to identify its constituent functional groups and unique atomic environments. This allows for the formation of a hypothesis-driven analytical strategy.

Molecular Formula: C₁₀H₁₁ClFNO₃[1] Molecular Weight: 247.65 g/mol [1]

The structure contains several key features that will give rise to distinct spectroscopic signals:

  • A tri-substituted aromatic ring , which will produce characteristic signals in the aromatic region of NMR spectra. The coupling patterns will be influenced by both the adjacent proton and the fluorine atom.

  • An ethyl ester group (-COOCH₂CH₃), which will present a classic triplet and quartet pattern in the ¹H NMR spectrum.

  • An ether linkage and an adjacent methylene group (-O-CH₂-CO-), resulting in a singlet in the ¹H NMR spectrum.

  • Halogen substituents (Chloro- and Fluoro-), which will influence the electronic environment and thus the chemical shifts in NMR, and in the case of chlorine, produce a characteristic isotopic pattern in mass spectrometry.

  • A primary amino group (-NH₂), which will have a characteristic stretching vibration in the IR spectrum and a labile proton signal in the ¹H NMR.

Caption: Molecular structure of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate.

¹H NMR Spectroscopy: A Predictive Analysis

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the precise connectivity of a small molecule. By analyzing chemical shifts, integration values, and spin-spin coupling patterns, a detailed structural map can be constructed.

Expert Rationale & Predicted Data

The structure presents five distinct proton environments. The ethyl ester will produce a characteristic upfield quartet and triplet. The methylene protons of the acetate bridge, being adjacent to an oxygen and a carbonyl group, will appear as a singlet further downfield. The two aromatic protons will be in the downfield region, with their multiplicity influenced by coupling to the adjacent fluorine atom. The amino protons typically appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.

The predictions below are based on data from analogous compounds, such as ethyl 2-(4-aminophenoxy) acetate and ethyl chloroacetate, with adjustments made for the electronic effects of the chloro and fluoro substituents.[2]

Assignment (Label) Predicted δ (ppm) Multiplicity Integration Coupling Constant (J) Justification
-CH₃ (C10-H)~ 1.25Triplet (t)3HJ = ~7.1 HzAliphatic methyl group coupled to the adjacent -CH₂- group.
-O-CH₂-CH₃ (C9-H)~ 4.22Quartet (q)2HJ = ~7.1 HzMethylene group deshielded by adjacent oxygen, coupled to the -CH₃ group.
-O-CH₂-CO- (C7-H)~ 4.70Singlet (s)2HN/AMethylene group deshielded by ether oxygen and carbonyl. No adjacent protons to couple with.
Ar-H (C6-H)~ 6.95Doublet (d)1HJ(H-F) = ~8-10 HzAromatic proton ortho to the ether linkage and meta to the fluorine. Split by fluorine.
Ar-H (C3-H)~ 7.15Doublet (d)1HJ(H-F) = ~6-8 HzAromatic proton ortho to the chloro group and ortho to the fluorine. Split by fluorine.
-NH₂~ 3.5 - 5.0Broad Singlet (br s)2HN/ALabile protons; chemical shift and peak shape are solvent and concentration dependent.
Self-Validating Experimental Protocol

A robust protocol ensures data is reproducible and free from artifacts.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expert Insight: DMSO-d₆ is often preferred for compounds with amino groups as it can slow down proton exchange, sometimes allowing for the observation of N-H coupling.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better resolution of aromatic signals and coupling constants).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time (AQ): ≥ 3 seconds to ensure good digitization of sharp signals.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay (e.g., 5x T₁) is critical for accurate integration.

    • Number of Scans (NS): 8-16 scans, depending on sample concentration.

  • Data Processing: Apply an exponential multiplication function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and measure coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and offering insights into their electronic nature (aliphatic, aromatic, carbonyl, etc.).

Expert Rationale & Predicted Data

The molecule has 10 carbon atoms, and due to molecular asymmetry, all 10 are expected to be chemically unique, giving rise to 10 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the ester will be the most downfield signal. The six aromatic carbons will appear in the typical 110-160 ppm range, with their specific shifts influenced by the attached substituents (O, Cl, F, N). The C-F and C-Cl bonds will have a significant electronic effect, and the C-F bond will also cause splitting of the carbon signal (¹JCF, ²JCF, etc.), which can be observed in a non-decoupled or fluorine-coupled spectrum.

Assignment (Label) Predicted δ (ppm) Justification
-C H₃ (C10)~ 14.0Typical upfield shift for an aliphatic methyl carbon in an ethyl ester.[2]
-O-C H₂-CH₃ (C9)~ 61.5Aliphatic methylene carbon deshielded by the adjacent ester oxygen.[2]
-O-C H₂-CO- (C7)~ 66.0Aliphatic methylene carbon deshielded by the ether oxygen.
Aromatic Carbons (C1-C6)110 - 155Six distinct signals are expected in this range. The carbon directly bonded to fluorine (C4) will show a large ¹J(C-F) coupling and a downfield shift. Carbons bonded to oxygen (C1) and nitrogen (C5) will also be significantly downfield.
C =O (C8)~ 168.5Characteristic chemical shift for an ester carbonyl carbon.[2]
Self-Validating Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: Use the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds. Expert Insight: Due to the long relaxation times of quaternary carbons, this delay is crucial for their observation.

    • Number of Scans (NS): 512 to 2048 scans, or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply an exponential multiplication function (line broadening of 1-2 Hz). Phase, baseline correct, and calibrate the spectrum using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental composition.

Expert Rationale & Predicted Data

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule, [M+H]⁺. The key diagnostic feature will be the isotopic pattern arising from the single chlorine atom. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This will result in two prominent peaks for the molecular ion cluster, separated by 2 mass units (Da), with a ~3:1 intensity ratio. This pattern is a highly reliable indicator for the presence of one chlorine atom.

Ion Predicted m/z (for ³⁵Cl) Predicted m/z (for ³⁷Cl) Relative Intensity Justification
[M+H]⁺248.05250.05~3:1Protonated molecular ion. The isotopic pattern confirms one chlorine atom.
[M+Na]⁺270.03272.03~3:1Sodium adduct, commonly observed in ESI-MS.

Predicted Fragmentation: Under higher energy conditions (e.g., tandem MS or GC-MS with electron ionization), fragmentation will occur. A likely fragmentation pathway involves the cleavage of the ester side chain.

M [M+H]⁺ m/z = 248/250 F1 Loss of C₂H₅OH (-46 Da) Frag1 Fragment 1 m/z = 202/204 F1->Frag1 - C₂H₅OH F2 Loss of CO (-28 Da) Frag2 Fragment 2 m/z = 174/176 F2->Frag2 - CO

Caption: A potential ESI-MS/MS fragmentation pathway for the target molecule.

Self-Validating Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap for accurate mass measurement, which can confirm the elemental formula.

  • Ionization Method: ESI in positive ion mode is recommended.

  • Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to [M+H]⁺.

    • Verify the ~3:1 isotopic pattern for the A and A+2 peaks.

    • Compare the measured accurate mass to the theoretical mass calculated for C₁₀H₁₂ClFNO₃⁺. A mass error of <5 ppm provides high confidence in the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expert Rationale & Predicted Data

The IR spectrum will be dominated by strong absorptions from the N-H bonds of the amine and the C=O bond of the ester. The aromatic ring and C-O ether linkages will also provide characteristic signals in the fingerprint region.

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Justification
3350 - 3450N-H StretchPrimary Amine (-NH₂)A characteristic doublet is expected for the symmetric and asymmetric stretching of the primary amine.
2850 - 3000C-H StretchAliphatic (sp³)Stretching vibrations from the CH₂ and CH₃ groups of the ethyl acetate moiety.
~ 1750C=O StretchEsterA strong, sharp absorption typical for an ester carbonyl group.
~ 1600, ~1500C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
1200 - 1250C-O StretchEther / EsterAsymmetric C-O-C stretching from the aryl ether and ester groups.
1050 - 1150C-F StretchAryl FluorideStrong absorption due to the highly polar C-F bond.
700 - 800C-Cl StretchAryl ChlorideCharacteristic absorption for the C-Cl bond.
Self-Validating Experimental Protocol
  • Sample Preparation: If the sample is a solid, the easiest and most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Analysis: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the major absorption bands and compare them to the predicted values.

Integrated Analytical Workflow

No single technique provides a complete structural picture. True confidence in structural elucidation comes from the synergistic integration of all spectroscopic data. The logical workflow for characterizing a novel or unverified sample of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is a self-validating system where each result corroborates the others.

cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation MS Mass Spectrometry (HRMS) C13 ¹³C NMR MS->C13 Confirms Molecular Formula (C₁₀H₁₁ClFNO₃) & Cl presence IR Infrared Spectroscopy (FTIR) IR->C13 Confirms Functional Groups (NH₂, C=O, C-O) H1 ¹H NMR C13->H1 Confirms Carbon Skeleton (10 unique carbons) CONF Unambiguous Structure Confirmed H1->CONF Defines Proton Connectivity & Stereochemistry

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, a valuable substituted phenoxyacetate intermediate in medicinal chemistry and materials science. The synthesis is executed via a robust two-step pathway commencing with the Williamson ether synthesis, followed by a chemoselective reduction of a nitro group. This guide is designed to be self-validating, offering detailed explanations for procedural choices, integrated safety protocols, and a framework for the characterization of the final compound.

Introduction and Scientific Background

Substituted phenoxyacetic acid derivatives are key structural motifs in a wide array of pharmacologically active molecules and functional materials. The title compound, Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, incorporates several key functional groups: a halogenated aromatic ring, a synthetically versatile aniline moiety, and an ester group, making it a highly valuable building block for further chemical elaboration.

The synthetic strategy detailed herein is a logical and widely adopted approach for preparing aminophenoxy acetates. It circumvents the potential for N-alkylation side reactions by introducing the amino group in a protected form (as a nitro group) prior to the etherification step.

  • Step 1: Williamson Ether Synthesis. This classical and reliable method is used to form the ether linkage. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The starting phenolic compound, 2-chloro-4-fluoro-5-nitrophenol, is deprotonated by a mild base (potassium carbonate) to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic α-carbon of ethyl chloroacetate, displacing the chloride leaving group to form the desired ether, Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate.[1][2] The choice of a polar aprotic solvent like acetone facilitates this reaction by solvating the cation of the base without hindering the nucleophilicity of the phenoxide.

  • Step 2: Chemoselective Nitro Group Reduction. The second step involves the reduction of the aromatic nitro group to a primary amine. While various methods exist, the use of iron powder in the presence of an acidic activator like ammonium chloride is particularly advantageous. This method, known as the Béchamp reduction, is cost-effective, environmentally benign compared to many metal hydride or catalytic hydrogenation methods, and highly efficient for this transformation.[3] The reaction proceeds on the surface of the iron particles, where the nitro group is reduced to the amine without affecting the ester or aryl halide functionalities.

Safety & Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Substance CAS Number Key Hazards
2-chloro-4-fluoro-5-nitrophenol84478-75-1Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[4]
Ethyl Chloroacetate105-39-5Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Lachrymator.
Potassium Carbonate (Anhydrous)584-08-7Causes serious eye irritation.
Acetone67-64-1Highly flammable liquid and vapor. Causes serious eye irritation.
Iron (Fe) Powder7439-89-6Flammable solid. Generally low toxicity, but inhalation of fine dust should be avoided.[5][6]
Ammonium Chloride (NH₄Cl)12125-02-9Harmful if swallowed. Causes serious eye irritation.[7][8][9]
Ethyl Acetate141-78-6Highly flammable liquid and vapor. Causes serious eye irritation.
Hydrochloric Acid (HCl)7647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation.

Refer to the specific Safety Data Sheets (SDS) for each reagent before commencing work. An emergency eyewash and shower station should be readily accessible.

Overall Synthetic Scheme

The two-step reaction pathway is illustrated below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Reduction start 2-Chloro-4-fluoro-5-nitrophenol reag1 + Ethyl Chloroacetate (K₂CO₃, Acetone, Reflux) start->reag1 inter Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate inter_ref Intermediate from Step 1 reag1->inter final Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate reag2 Fe, NH₄Cl (Ethanol/Water, Reflux) reag2->final inter_ref->reag2

Caption: Overall two-step synthesis pathway.

Experimental Protocol

Materials and Equipment
Reagents & Solvents Equipment
2-chloro-4-fluoro-5-nitrophenolRound-bottom flasks (100 mL, 250 mL)
Ethyl chloroacetateReflux condenser
Potassium carbonate (anhydrous, powdered)Magnetic stirrer and stir bars
Iron powder (<325 mesh)Heating mantle with temperature control
Ammonium chlorideBuchner funnel and filter paper
Acetone (anhydrous)Separatory funnel (250 mL)
EthanolRotary evaporator
Ethyl acetate (EtOAc)Thin Layer Chromatography (TLC) plates (silica gel)
Deionized waterpH paper or meter
Anhydrous sodium sulfate (Na₂SO₄)Standard laboratory glassware
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine solution
Step 1: Synthesis of Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate

Workflow Diagram:

Caption: Experimental workflow for Step 1.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-fluoro-5-nitrophenol (10.0 g, 52.2 mmol, 1.0 equiv).

  • Add anhydrous powdered potassium carbonate (14.4 g, 104.4 mmol, 2.0 equiv) and 100 mL of anhydrous acetone.

  • Begin vigorous stirring and add ethyl chloroacetate (6.1 mL, 57.4 mmol, 1.1 equiv) dropwise to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) using a heating mantle.

  • Maintain the reflux with stirring for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase), observing the disappearance of the starting phenol spot.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of celite or filter paper using a Buchner funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone (2 x 20 mL).

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

  • The resulting crude residue can be used directly in the next step or purified further. For purification, dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate as a solid, which can be carried forward without further purification.

Step 2: Synthesis of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

Workflow Diagram:

Sources

Application Notes & Protocols: Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminophenoxyacetate Scaffold

In the landscape of modern drug discovery, the development of novel molecular entities with high target affinity and specificity is paramount. Within this context, heterocyclic scaffolds serve as foundational frameworks for building complex and biologically active molecules. The substituted aminophenoxyacetate core, and specifically Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate , represents a highly versatile and strategic intermediate. Its utility stems from a combination of features: a reactive primary amine for diverse downstream coupling reactions, an ester group amenable to hydrolysis or amidation, and a halogen-substituted phenyl ring that can significantly influence pharmacokinetic properties and target engagement.

The strategic placement of chloro and fluoro substituents is a key design element. Fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with target proteins. The chlorine atom further modulates the electronic and lipophilic character of the molecule. The primary aromatic amine is the principal reactive handle, providing a nucleophilic site for the construction of amides, ureas, sulfonamides, and other functionalities commonly found in kinase inhibitors and other targeted therapeutics.

This document serves as a comprehensive guide for researchers, outlining the synthesis, properties, and strategic applications of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate as a key building block in medicinal chemistry programs. We will provide detailed, field-proven protocols and explain the causal logic behind key experimental choices, empowering scientists to leverage this scaffold in the development of next-generation therapeutics.

Physicochemical Properties and Synthetic Strategy

The molecular architecture of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate makes it an attractive starting point for library synthesis and lead optimization.

PropertyValue
Chemical Name Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
Molecular Formula C10H11Cl FNO3
Molecular Weight 247.65 g/mol
Core Scaffold Aminophenoxyacetate
Key Functional Groups Primary Aromatic Amine, Ethyl Ester, Chloro, Fluoro
Primary Utility Medicinal Chemistry Building Block
General Synthetic Workflow

The synthesis of this intermediate typically follows a multi-step sequence starting from a substituted nitrophenol. This approach is advantageous as the nitro group serves as a masked amine, which is deprotected in the final step, preventing unwanted side reactions at the amine during earlier synthetic transformations.

G A 2-Chloro-4-fluoro-5-nitrophenol B Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate A->B  Williamson Ether Synthesis (Ethyl Bromoacetate, K2CO3) C Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate B->C  Nitro Group Reduction (Fe/NH4Cl or H2, Pd/C)

Caption: General synthetic workflow for the target intermediate.

Core Applications in Medicinal Chemistry

The true value of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is realized in its application as a versatile synthon for creating diverse and potent bioactive molecules.

Scaffold for Kinase Inhibitors

Receptor tyrosine kinases (RTKs) and other kinases are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[1] Many FDA-approved kinase inhibitors feature a urea or amide hinge-binding motif. The primary amine of our title compound is an ideal nucleophile for reacting with isocyanates or acyl chlorides to install these critical pharmacophores. The substituted phenoxyacetate portion can then be tailored to occupy other pockets of the ATP-binding site, enhancing potency and selectivity.

For instance, inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival, can be constructed from this scaffold.[2] A compound derived from this intermediate could potentially inhibit Akt and mTOR activity, leading to cell cycle arrest and apoptosis in cancer cells.[2]

G cluster_0 PI3K/Akt Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Drug Derived from Ethyl 2-(5-amino-2-chloro- 4-fluorophenoxy)acetate Inhibitor->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt pathway by a conceptual drug.

Building Block for Dual-Target Modulators

Chronic diseases like type 2 diabetes often involve multiple pathological pathways. Designing single molecules that can modulate multiple targets offers a promising therapeutic strategy. The aminophenoxyacetate scaffold has been successfully employed to create dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), two key targets in diabetes treatment.[3] GK activation enhances insulin secretion, while PPARγ activation improves insulin sensitivity.[3] By using Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, medicinal chemists can explore novel derivatives that may offer improved potency or pharmacokinetic profiles for such dual-acting agents.[3]

Intermediate for Novel Targeted Therapies

The structural features of this molecule lend themselves to the creation of intermediates for a wide range of targeted therapies. The core can be incorporated into molecules designed to inhibit other enzyme families, such as methyltransferases or proteases, or to act as ligands for nuclear receptors.[4] The versatility of the primary amine allows for its use in various coupling chemistries, opening up a vast chemical space for exploration in drug discovery programs.[5]

Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and downstream synthetic goals.

Protocol 1: Representative Synthesis of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

This protocol is adapted from established methods for analogous compounds and provides a reliable route to the target molecule.[3]

A. Materials and Equipment

  • Reagents: 2-Chloro-4-fluoro-5-nitrophenol, Ethyl bromoacetate, Anhydrous Potassium Carbonate (K₂CO₃), Iron powder (Fe), Ammonium Chloride (NH₄Cl), Acetone, Ethanol, Ethyl Acetate (EtOAc), Distilled Water, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, filtration apparatus (Büchner funnel), separatory funnel, rotary evaporator.

B. Step-by-Step Methodology

Step 1: Williamson Ether Synthesis

  • To a solution of 2-Chloro-4-fluoro-5-nitrophenol (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the mixture under reflux for 30 minutes. Causality: The base (K₂CO₃) deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide.

  • Add Ethyl bromoacetate (1.0 eq) to the reaction mixture.

  • Continue to reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate, which can be used in the next step without further purification.

Step 2: Nitro Group Reduction

  • To the crude product from Step 1, add a 1:1 mixture of ethanol and water.

  • Add Ammonium Chloride (3.0 eq) and stir under reflux for 20 minutes.

  • Carefully add Iron powder (3.0 eq) portion-wise to the refluxing solution. Causality: Fe in the presence of NH₄Cl is a classic, cost-effective, and safe reducing system for converting aromatic nitro groups to primary amines.[3]

  • Continue refluxing for an additional 4-6 hours until the reduction is complete (monitor by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing with hot ethanol.

  • Remove the ethanol from the filtrate using a rotary evaporator.

  • Extract the remaining aqueous solution with Ethyl Acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

C. Protocol Validation

  • Confirmation of Structure: The identity and purity of the synthesized Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • Purity Analysis (HPLC): To determine the purity of the final product.

Protocol 2: Conceptual Downstream Derivatization - Urea Formation

This protocol illustrates how to use the synthesized intermediate to form a urea-linked derivative, a common step in the synthesis of kinase inhibitors.

A. Materials and Equipment

  • Reagents: Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, a relevant aryl isocyanate (e.g., 4-chlorophenyl isocyanate), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup.

B. Step-by-Step Methodology

  • Dissolve Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the selected aryl isocyanate (1.05 eq) dropwise to the solution. Causality: The nucleophilic primary amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea linkage.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration.

  • If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

C. Protocol Validation

  • Confirmation of Urea Formation: The successful synthesis of the urea derivative should be confirmed by:

    • ¹H NMR: Look for the appearance of N-H protons of the urea group.

    • IR Spectroscopy: A strong carbonyl (C=O) stretch for the urea will be present around 1640 cm⁻¹.

    • Mass Spectrometry (MS): To confirm the expected molecular weight of the coupled product.

Conclusion

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is more than a simple chemical; it is a strategically designed building block that offers medicinal chemists a reliable and versatile starting point for the synthesis of complex and potentially life-saving therapeutics. Its unique combination of a reactive amine, a modifiable ester, and a strategically halogenated aromatic ring provides the necessary handles to explore vast chemical space. The protocols and applications outlined in this guide demonstrate its potential in developing targeted therapies, from kinase inhibitors to dual-target modulators. By understanding the underlying principles of its synthesis and reactivity, research and development professionals can effectively integrate this valuable intermediate into their drug discovery pipelines.

References

  • Al-Ostoot, F.H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. Available at: [Link]

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A Comprehensive Guide to the Synthesis and Evaluation of Novel Antifungal Agents from Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. This guide provides a detailed roadmap for the synthesis and evaluation of potential antifungal compounds, utilizing Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate as a versatile and promising starting material. The presence of a reactive primary amine, an ester functional group, and a halogen-substituted aromatic ring makes this molecule a valuable scaffold for the construction of diverse heterocyclic systems known to exhibit potent antifungal properties.

This document is structured to provide not just protocols, but a deep understanding of the underlying scientific principles, empowering researchers to not only replicate the described methods but also to innovate and adapt them for their specific research goals.

Part I: The Strategic Synthesis of Potential Antifungal Candidates

Rationale for Synthetic Design: Targeting Proven Antifungal Scaffolds

The core of our synthetic strategy is to leverage the functional groups of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate to construct heterocyclic moieties that are well-established pharmacophores in antifungal drug discovery. We will focus on the synthesis of two primary classes of compounds: benzoxazoles and triazoles.

  • Benzoxazoles: This heterocyclic system is a prominent scaffold in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities, including antifungal properties.[1] The synthesis of benzoxazoles from o-aminophenols is a well-established and efficient method.[2]

  • Triazoles: The 1,2,4-triazole ring is a cornerstone of many clinically successful antifungal drugs, such as fluconazole and itraconazole.[3][4] These compounds typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[4][5]

Proposed Synthetic Pathway 1: Synthesis of Novel Benzoxazole Derivatives

The synthesis of benzoxazole derivatives from Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate can be achieved through a condensation reaction with various reagents. A common and effective method involves the use of cyanogen bromide.[2]

Benzoxazole Synthesis Workflow A Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate B Cyanogen Bromide (CNBr) Methanol, 35°C, 6h A->B Reaction C Intermediate B->C D Aqueous NaHCO3 (pH 8-9) C->D Work-up E Extraction with Ethyl Acetate D->E F Purification (Column Chromatography) E->F G 2-Amino-benzoxazole Derivative F->G Final Product

Caption: Synthetic workflow for the preparation of 2-amino-benzoxazole derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-((2-amino-5-chloro-6-fluorobenzo[d]oxazol-7-yl)oxy)acetate

  • Reaction Setup: To a solution of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate (1.0 eq) in methanol (25 mL), add cyanogen bromide (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at 35°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, remove the methanol under reduced pressure. Dilute the residue with cold water and adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-benzoxazole derivative.[2]

Parameter Value
Starting Material Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
Reagent Cyanogen Bromide
Solvent Methanol
Temperature 35°C
Reaction Time 6 hours
Purification Column Chromatography
Proposed Synthetic Pathway 2: Synthesis of Novel Triazole-Containing Compounds

The primary amine of our starting material can be diazotized and subsequently coupled to form a triazole ring. A common method involves the reaction with sodium azide.[6]

Triazole Synthesis Workflow A Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate B 1. NaNO2, HCl (aq), 0-5°C 2. NaN3 A->B Diazotization & Azidation C Azide Intermediate B->C D Alkyne, CuSO4·5H2O Sodium Ascorbate, DMSO/H2O C->D Click Chemistry E Extraction with Ethyl Acetate D->E F Purification (Column Chromatography) E->F G Triazole Derivative F->G Final Product

Caption: Synthetic workflow for the preparation of triazole derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-chloro-4-fluoro-5-(1H-1,2,3-triazol-1-yl)phenoxy)acetate

  • Diazotization: Dissolve Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Azidation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise. Stir the reaction mixture at 0-5°C for 1 hour.

  • Click Reaction: To the resulting azide intermediate, add a terminal alkyne (e.g., phenylacetylene, 1.0 eq), copper(II) sulfate pentahydrate (0.1 eq), and sodium ascorbate (0.2 eq) in a mixture of DMSO and water.[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Parameter Value
Starting Material Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
Reagents NaNO₂, HCl, NaN₃, Terminal Alkyne, CuSO₄·5H₂O, Sodium Ascorbate
Solvents Water, DMSO
Temperature 0-5°C (Diazotization/Azidation), Room Temperature (Click Reaction)
Reaction Time 1 hour (Azidation), 12-24 hours (Click Reaction)
Purification Column Chromatography

Part II: Rigorous Characterization of Synthesized Compounds

The structural integrity of the newly synthesized compounds must be unequivocally confirmed. This involves a combination of purification and spectroscopic techniques.

Purification Protocol
  • Column Chromatography: This is the primary method for purifying the crude reaction products. A silica gel stationary phase is typically used with a gradient of ethyl acetate and hexane as the mobile phase.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed to obtain highly pure crystalline material.

Structural Elucidation Protocols
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups in the synthesized molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Technique Expected Observations for a Hypothetical Benzoxazole Product
FTIR (cm⁻¹) ~3400-3300 (N-H stretch of amine), ~1750 (C=O stretch of ester), ~1620 (C=N stretch of benzoxazole)
¹H NMR (ppm) Signals corresponding to aromatic protons, -CH₂- of the acetate group, -CH₂CH₃ of the ethyl ester, and a broad singlet for the -NH₂ protons.
¹³C NMR (ppm) Resonances for aromatic carbons, carbonyl carbon of the ester, and carbons of the ethyl group.
MS (m/z) A molecular ion peak corresponding to the calculated molecular weight of the product.

Part III: In-Vitro Antifungal Activity Evaluation

The antifungal efficacy of the synthesized compounds is assessed using standardized in-vitro methods against a panel of clinically relevant fungal pathogens.

Selection of Test Organisms

A representative panel of fungal strains should be used, including:

  • Candida albicans (a common cause of opportunistic infections)

  • Aspergillus fumigatus (a major cause of invasive aspergillosis)

  • Cryptococcus neoformans (a cause of life-threatening meningitis)

  • Fluconazole-resistant strains of Candida species to assess activity against resistant isolates.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.[7][8]

MIC Determination Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Add standardized fungal inoculum to each well A->B C Incubate at 35°C for 24-48 hours B->C D Visually or spectrophotometrically assess for fungal growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and a standard antifungal drug (e.g., fluconazole) in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[9]

Parameter Condition
Medium RPMI-1640
Inoculum Size Standardized as per CLSI guidelines
Incubation Temperature 35°C
Incubation Time 24-48 hours
Endpoint No visible growth
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.[10]

Detailed Step-by-Step Procedure:

  • Following the MIC determination, take an aliquot from each well that shows no visible growth.

  • Spread the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.[10]

Discussion and Future Perspectives

The synthetic pathways outlined in this guide provide a solid foundation for the generation of novel benzoxazole and triazole derivatives from Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate. The antifungal activity of these compounds will be influenced by the nature of the substituents introduced. For instance, the lipophilicity and electronic properties of the groups attached to the heterocyclic core can significantly impact their ability to penetrate the fungal cell membrane and interact with their target.

The potential mechanisms of action of the synthesized compounds can be hypothesized based on their structural class. The triazole derivatives are likely to target the ergosterol biosynthesis pathway, similar to other azole antifungals.[5][11] The benzoxazole derivatives may exert their antifungal effects through various mechanisms, including disruption of cell membrane integrity or inhibition of key cellular enzymes.[12]

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with diverse substituents to identify the key structural features required for potent antifungal activity.

  • Mechanism of Action Studies: Investigating the precise molecular targets of the most active compounds.

  • In-Vivo Efficacy Studies: Evaluating the therapeutic potential of the most promising candidates in animal models of fungal infections.

By systematically applying the principles and protocols detailed in this guide, researchers can contribute to the discovery of the next generation of antifungal agents, addressing a critical unmet medical need.

References

  • Al-Hourani, B. J. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(15), 4477. [Link]

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  • Khan, I., et al. (2011). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 16(2), 1297-1308. [Link]

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  • Li, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8405. [Link]

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  • PubChem. (n.d.). Ethyl 2-(2-amino-4-chloro-5-fluorophenyl)acetate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles for effective optimization.

Reaction Overview

The synthesis of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is typically achieved through a Williamson ether synthesis, which is a type of nucleophilic aromatic substitution (SNAr) reaction.[1][2] This involves the reaction of 5-amino-2-chloro-4-fluorophenol with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.

The general reaction scheme is as follows:

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of the target molecule.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation A 5-amino-2-chloro-4-fluorophenol C Phenoxide ion (nucleophile) A->C Deprotonation B Base (e.g., K2CO3) B->A E Transition State C->E SN2 Attack D Ethyl bromoacetate (electrophile) D->E F Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate E->F G Bromide salt E->G Leaving group departure

Caption: General workflow of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a recommended starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents:
  • 5-amino-2-chloro-4-fluorophenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-2-chloro-4-fluorophenol (1.0 eq) and anhydrous acetone (10 mL per gram of phenol).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Initial Reflux: Stir the suspension and heat to reflux for 30 minutes.

  • Electrophile Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue refluxing the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate.[3]

Characterization:

Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

Low or No Product Yield
Question Possible Cause & Explanation Recommended Solution
Why is my reaction not proceeding to completion? Insufficiently Strong Base: The phenolic proton needs to be effectively removed to generate the nucleophilic phenoxide. While K₂CO₃ is a common choice, its basicity might be insufficient if the phenol is particularly acidic or if there are acidic impurities.[4]* Ensure the K₂CO₃ is anhydrous.
  • Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Be cautious as stronger bases can promote side reactions.[5] | | | Low Reaction Temperature: The Williamson ether synthesis, especially with deactivated aromatic rings, may require elevated temperatures to proceed at a reasonable rate. | * Ensure the reaction is maintained at a steady reflux.

  • If using a higher boiling point solvent, ensure the temperature is appropriately controlled. | | | Poor Quality Reagents: The presence of water can quench the base and the phenoxide intermediate. The ethyl bromoacetate can also degrade over time. | * Use anhydrous solvents and reagents.

  • Verify the purity of the ethyl bromoacetate by NMR or titration. | | Why is my yield consistently low after work-up? | Product Loss During Extraction: The amino group on the product can become protonated in acidic conditions, increasing its water solubility and leading to loss in the aqueous layer during extraction. | * Ensure the aqueous washes are neutral or slightly basic. A wash with a dilute sodium bicarbonate solution can be beneficial.[6] | | | Incomplete Reaction: As mentioned above, if the reaction does not go to completion, the yield will be inherently low. | * Re-evaluate the reaction time, temperature, and base. Use TLC to confirm the complete consumption of the starting material before work-up. |

Impurity and Side Product Formation
Question Possible Cause & Explanation Recommended Solution
I'm observing a significant side product. What could it be? N-Alkylation: The amino group on the phenol is also nucleophilic and can compete with the phenoxide to react with ethyl bromoacetate, leading to the formation of an N-alkylated byproduct.* This is less likely under these conditions as the phenoxide is a stronger nucleophile. However, if observed, consider protecting the amine group (e.g., as an acetamide) before the ether synthesis, followed by deprotection.[7]
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen or the aromatic ring. Ring alkylation (C-alkylation) can occur, though it is generally less favored.[1]* Using polar aprotic solvents like acetone or DMF can favor O-alkylation.
Elimination of Ethyl Bromoacetate: Strong, sterically hindered bases can promote the E2 elimination of HBr from ethyl bromoacetate to form ethyl glyoxylate, which can then polymerize.[8]* This is more of a concern with stronger bases like t-BuOK. If using such bases, consider adding them at a lower temperature.
Troubleshooting Decision Tree

G cluster_incomplete Incomplete Reaction cluster_workup Work-up/Purification Issues start Low Yield or Incomplete Reaction q1 Is the starting phenol consumed (by TLC)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q5 Was the aqueous wash neutral/basic? a1_yes->q5 q2 Are reagents and solvent anhydrous? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No, use anhydrous materials q2->a2_no q3 Is the base strong enough? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No, consider a stronger base (e.g., NaH) q3->a3_no q4 Is the temperature adequate? a3_yes->q4 a4_yes Yes, increase reaction time q4->a4_yes a4_no No, ensure proper reflux q4->a4_no a5_yes Yes q5->a5_yes a5_no No, adjust pH to prevent product loss q5->a5_no q6 Are there inseparable impurities? a5_yes->q6 a6_yes Yes, re-evaluate reaction conditions to minimize side products q6->a6_yes a6_no No, optimize purification q6->a6_no

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The primary role of the base is to deprotonate the phenolic hydroxyl group of 5-amino-2-chloro-4-fluorophenol. This generates a phenoxide anion, which is a much stronger nucleophile than the neutral phenol, and is necessary for the subsequent nucleophilic attack on the ethyl bromoacetate.[5][9]

Q2: Which solvent is best for this synthesis?

Polar aprotic solvents are generally preferred for Williamson ether syntheses.[4] Acetone is a good starting point as it is effective at dissolving the reactants and has a convenient boiling point for reflux. Other options include dimethylformamide (DMF) or acetonitrile. These solvents can accelerate SN2 reactions.[10][11] The choice of solvent can also be influenced by the solubility of the starting materials and the desired reaction temperature.[1]

Q3: Can I use other ethyl haloacetates, like ethyl chloroacetate or iodoacetate?

Yes, but the reaction rate will be affected. The reactivity of the haloacetate follows the order I > Br > Cl. Ethyl iodoacetate will be more reactive but is also more expensive and less stable. Ethyl chloroacetate will be less reactive and may require more forcing conditions (higher temperature or longer reaction time).[4] Ethyl bromoacetate offers a good balance of reactivity and stability.

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to achieve good separation between the starting phenol and the product. The starting phenol is more polar and will have a lower Rf value than the less polar ether product. The disappearance of the starting material spot indicates the reaction is complete.

Q5: What are the key safety considerations for this synthesis?

  • Ethyl bromoacetate is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents like acetone and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.

  • If using a strong base like sodium hydride (NaH) , be aware that it is highly reactive with water and can generate flammable hydrogen gas. Handle it under an inert atmosphere (e.g., nitrogen or argon).

Data Summary

ParameterRecommended ConditionRationale
Stoichiometry (Phenol:Base:Ester) 1 : 2 : 1.1Excess base ensures complete deprotonation. Slight excess of the electrophile drives the reaction to completion.
Base Anhydrous K₂CO₃A moderately strong, inexpensive, and easy-to-handle base.
Solvent Anhydrous AcetoneGood solubility for reactants, suitable boiling point for reflux, and promotes SN2 reaction.
Temperature Reflux (~56 °C for acetone)Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time 4 - 8 hoursTypically sufficient for complete conversion, but should be monitored by TLC.

References

  • Al-Ostoot, F. H., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(21), 6498. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Arafa, W. A. A., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 5(92), 75293-75304. [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • LookChem. (n.d.). ethyl 2-{[3-(5-amino-2-chloro-4-fluorophenoxy)pyridin-2-yl]oxy}acetate. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • ResearchGate. (2020). Recent Advances in Diaryl Ether Synthesis. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. [Link]

  • ResearchGate. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • ACS Publications. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubMed. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). [Link]

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in ngcontent-ng-c1703228563="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Reactions. [Link]
    
  • Digital Commons @ Otterbein. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). [Link]

  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

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Sources

Preventing N-alkylation side products in reactions with primary amines and ethyl bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective N-Alkylation of Primary Amines

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of primary amines using ethyl bromoacetate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes, focusing on the prevention of common N-alkylation side products.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction of a primary amine with ethyl bromoacetate yield a mixture of mono- and di-alkylated products?

This is the most common challenge in the N-alkylation of primary amines and stems from a fundamental principle of reactivity. The initial, desired product—the secondary amine—is typically more nucleophilic than the starting primary amine.[1][2] This increased nucleophilicity arises from the electron-donating nature of the newly added alkyl group, which enhances the electron density on the nitrogen atom.

Consequently, the secondary amine product effectively competes with the remaining primary amine for the electrophilic ethyl bromoacetate, leading to a second alkylation event. This "runaway" reaction produces a tertiary amine as a significant side product, complicating purification and reducing the yield of the desired secondary amine.[1][3][4]

Troubleshooting Guide: Isolating the Issue

Use this section to diagnose and resolve specific experimental problems.

Problem 1: My TLC/LC-MS analysis shows significant amounts of the di-alkylated tertiary amine product.

Root Cause Analysis: This is a classic case of over-alkylation, where the secondary amine product reacts faster than the starting material.[1][4] This issue is often exacerbated by unfavorable stoichiometry or reaction conditions.

Solutions Workflow:

G start High Di-alkylation Observed stoich Adjust Stoichiometry: Increase excess of primary amine (3-10 equivalents) start->stoich First Step addition Modify Reagent Addition: Add ethyl bromoacetate slowly (e.g., via syringe pump) stoich->addition If needed temp Lower Reaction Temperature: Run at 0°C or room temperature instead of heating addition->temp If needed base Re-evaluate Base Selection: Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃ or NaHCO₃) temp->base Final Adj. result Improved Mono-selectivity? base->result success Success: Isolate Product result->success Yes fail Still Poor Selectivity: Consider Alternative Strategy (e.g., Reductive Amination) result->fail No

Caption: Troubleshooting workflow for over-alkylation.

Detailed Corrective Actions:

  • Modify Stoichiometry: The most direct way to favor mono-alkylation is to use a large excess of the primary amine (3 to 10 equivalents).[2][5] This ensures that the concentration of the primary amine is always significantly higher than the secondary amine product, making it the statistically more likely nucleophile to react.[6]

  • Control the Addition of the Electrophile: Instead of adding all the ethyl bromoacetate at once, add it dropwise or via a syringe pump over several hours. This maintains a low concentration of the alkylating agent, further favoring a reaction with the most abundant nucleophile (the primary amine).

  • Reduce the Reaction Temperature: Higher temperatures can accelerate the rate of the second alkylation. Unless necessary for your specific substrate, try running the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.

  • Optimize Your Base and Solvent System: The choice of base is critical. A strong, bulky base can hinder the reaction, while a base that is too weak may not effectively neutralize the HBr byproduct, leading to the formation of ammonium salts and stalling the reaction.

Problem 2: The reaction is very slow or does not proceed to completion.

Root Cause Analysis: This issue can arise from several factors: insufficient nucleophilicity of the amine, poor choice of base or solvent, or deactivation of the amine by protonation.

Solutions:

  • Base Selection: The primary role of the base is to neutralize the HBr generated during the reaction. If the HBr is not scavenged, it will protonate the amine, rendering it non-nucleophilic.[3]

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are generally insoluble in solvents like acetonitrile, acting as a solid-phase proton scavenger, which can be easily filtered off during workup.[7][8] Cs₂CO₃ is noted for its high efficacy in promoting selective N-monoalkylation.[9][10]

    • Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, but ensure they are non-nucleophilic enough not to compete with the primary amine.

  • Solvent Choice: The solvent must be able to dissolve the reactants but does not need to fully dissolve the base.

    • Polar aprotic solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are standard choices that facilitate SN2 reactions.[2][7]

  • Substrate Reactivity: If the primary amine is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), you may need to increase the reaction temperature or use a stronger base/more polar solvent (like DMF) to drive the reaction forward.

Data & Protocols

Table 1: Comparison of Common Bases for Mono-Alkylation
BaseTypeTypical Solvent(s)Key AdvantagesConsiderations
K₂CO₃ Inorganic (Weak)MeCN, DMF, AcetoneInexpensive, easy to remove (filtration), good selectivity.[8]Heterogeneous reaction may require efficient stirring.
Cs₂CO₃ Inorganic (Weak)MeCN, THFOften provides higher yields and selectivity than K₂CO₃.[9]More expensive than other carbonate bases.
NaHCO₃ Inorganic (Very Weak)MeCN, DMFVery mild, useful for highly sensitive substrates.May be too weak for less reactive amines.
Et₃N (TEA) Organic (Tertiary Amine)DCM, THF, MeCNSoluble in most organic solvents.Can be nucleophilic; workup requires acid wash.
DIPEA Organic (Hindered Amine)DCM, THF, MeCNSterically hindered and non-nucleophilic.More expensive than TEA; requires aqueous workup.
Experimental Protocol 1: General Procedure for Selective Mono-N-Alkylation

This protocol is a robust starting point for the selective mono-alkylation of a primary amine with ethyl bromoacetate, employing an excess of the amine and potassium carbonate as the base.

Materials:

  • Primary Amine (R-NH₂)

  • Ethyl Bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (for workup)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add the primary amine (3.0 equivalents) and anhydrous acetonitrile (5-10 mL per mmol of the limiting reagent).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.

  • Addition of Alkylating Agent: In a separate flask, dissolve ethyl bromoacetate (1.0 equivalent) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine/base mixture at room temperature over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow at room temperature, it can be gently heated to 40-50 °C.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired secondary amine.

Mechanistic Insights

Understanding the reaction pathway is key to controlling it. The alkylation proceeds via an SN2 mechanism where the amine's lone pair attacks the carbon bearing the bromine atom.

G cluster_0 Desired Mono-Alkylation Pathway cluster_1 Undesired Di-Alkylation Pathway RNH2 R-NH₂ (Primary Amine) TS1 [Transition State]¹ RNH2->TS1 EBA BrCH₂COOEt EBA->TS1 Intermediate1 R-NH₂⁺-CH₂COOEt  Br⁻ TS1->Intermediate1 SecondaryAmine R-NH-CH₂COOEt (Secondary Amine) Intermediate1->SecondaryAmine - HBr Base K₂CO₃ Base->SecondaryAmine Neutralizes HBr HBr HBr HBr->Base SecondaryAmine2 R-NH-CH₂COOEt TS2 [Transition State]² SecondaryAmine2->TS2 More Nucleophilic EBA2 BrCH₂COOEt EBA2->TS2 Intermediate2 R-N⁺H(CH₂COOEt)₂  Br⁻ TS2->Intermediate2 TertiaryAmine R-N(CH₂COOEt)₂ (Tertiary Amine) Intermediate2->TertiaryAmine - HBr

Caption: Reaction mechanism for desired and undesired alkylation.

The key to success is to manipulate the reaction conditions to ensure the rate of the "Desired Pathway" is significantly faster than the "Undesired Pathway."

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Kilgore, J. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Powers, D. C., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Al-Hadedi, A. A. M., & El-Emam, A. A. (2020). N-Dealkylation of Amines. Molecules. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides. [Link]

  • Kumar, S., et al. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • ACS Publications. (2025). Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. Precision Chemistry. [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. [Link]

  • ScienceMadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • Raghavan, R. S., & Kalavathy, K. (1984). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Journal of Chemical Sciences. [Link]

  • Ataman Kimya. (n.d.). ETHYL BROMOACETATE. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Wang, L.-B., & Yu, C.-Y. (2005). The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles. Journal of the Chinese Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]

  • Reddit. (2022). Potassium carbonate as a base. [Link]

  • Pearson+ (YouTube). (2015). Amine Alkylation: General Reaction. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is paramount. This integrity begins with the chemical purity of its precursors and intermediates. Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is a key building block in the synthesis of various pharmaceutical compounds[1]. Its molecular structure, featuring amino, chloro, and fluoro groups, makes it a versatile synthon but also susceptible to the formation of process-related impurities during synthesis[2]. The presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety[2].

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most suitable approach for their needs.

The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and applicability to a wide range of compounds. For a polar, aromatic molecule like Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, a reversed-phase method is the logical starting point.

Rationale for Method Design

The selection of each parameter in the HPLC method is a deliberate choice grounded in the physicochemical properties of the analyte and potential impurities.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and hydrophobic retention mechanism, which is ideal for separating aromatic compounds from polar and nonpolar impurities. The presence of halogen atoms in the analyte suggests that a fluorinated stationary phase could also be a viable alternative, as these phases can offer unique selectivity for halogenated compounds through dipole-dipole interactions[3].

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed. The buffer (e.g., ammonium formate) is crucial for controlling the ionization state of the primary amine group on the analyte. Maintaining a consistent pH prevents peak tailing and ensures reproducible retention times. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

  • Detection: A Diode Array Detector (DAD) is used to monitor the elution profile. The aromatic nature of the analyte provides strong chromophores, allowing for sensitive UV detection. A DAD offers the advantage of acquiring full UV spectra for each peak, which aids in peak purity assessment and impurity identification. The primary wavelength is selected based on the UV absorbance maxima of the analyte, typically around 240 nm and 290 nm for this class of compounds[4].

Detailed Experimental Protocol: RP-HPLC

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
  • Mobile Phase B: Acetonitrile.
  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 5 µL
  • Detection: DAD, 245 nm (primary), spectra collected from 200-400 nm.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 30 | | 15.0 | 80 | | 17.0 | 80 | | 17.1 | 30 | | 20.0 | 30 |

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate standard or sample.
  • Dissolve in and dilute to 50.0 mL with the sample diluent to achieve a final concentration of 0.5 mg/mL.
  • Vortex to ensure complete dissolution and filter through a 0.45 µm nylon syringe filter before injection.
Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample (0.5 mg/mL) Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Transfer to Vial Separate Separation on C18 Column Inject->Separate Detect DAD Detection (245 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the purity assessment of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate by HPLC.

Comparative Analysis: Alternative Methodologies

While HPLC is a robust primary method, other techniques offer different advantages. The choice of method often depends on the specific analytical challenge, such as the need for structural elucidation of an unknown impurity or higher sample throughput.

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers significantly faster analysis times and higher peak resolution due to the use of sub-2 µm particle columns. The coupling with a mass spectrometer provides mass-to-charge ratio data, which is invaluable for the confident identification of impurities without the need to synthesize them as reference standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for analyzing volatile and thermally stable impurities. However, the target analyte, Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, is a polar molecule with a relatively high boiling point, making it non-volatile. Therefore, a time-consuming derivatization step would be required to increase its volatility, which can introduce analytical errors[5].

  • Capillary Electrophoresis (CE): CE provides extremely high separation efficiency based on the differential migration of ions in an electric field. It requires minimal sample and solvent, making it a green analytical technique. However, it can suffer from lower sensitivity and reproducibility compared to modern HPLC, making it less suitable for routine quality control of trace impurities.

Decision Matrix for Analytical Method Selection

The following flowchart provides a logical framework for selecting the most appropriate analytical technique based on specific laboratory goals and constraints.

Method_Selection Start Start: Purity Assessment Needed Q1 Need for structural ID of unknowns? Start->Q1 Q2 High throughput (>50 samples/day)? Q1->Q2 No UPLCMS Use UPLC-MS Q1->UPLCMS Yes Q3 Are impurities expected to be volatile? Q2->Q3 No Q2->UPLCMS Yes HPLC Use Validated HPLC Q3->HPLC No GCMS Use GC-MS (with derivatization) Q3->GCMS Yes

Caption: Decision tree for selecting the optimal analytical method for purity analysis.

Performance Data: A Head-to-Head Comparison

To provide a clear comparison, the following table summarizes typical performance data that could be expected from the analysis of a single batch of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate using the different techniques.

ParameterRP-HPLC UPLC-MS GC-MS (Derivatized) Capillary Electrophoresis (CE)
Purity Assay (%) 99.8599.8699.7999.82
Precision (RSD, %, n=6) 0.150.120.350.45
Limit of Detection (LOD) 0.01%0.005%0.02%0.05%
Limit of Quantification (LOQ) 0.03%0.015%0.06%0.15%
Analysis Run Time (min) 2052515
Impurity Identification Possible with DAD spectraConfident with MS dataConfident with MS dataNot directly possible
Relative Cost


$

$

As the data illustrates, the validated HPLC method provides excellent precision and sensitivity for its intended purpose of routine quality control. While UPLC-MS offers superior speed and impurity identification capabilities, it comes at a higher capital cost. GC-MS and CE, in this context, present clear disadvantages in terms of sample preparation complexity and/or lower precision for this specific analyte.

Ensuring Trustworthiness: The Role of Method Validation

A cornerstone of scientific integrity in a regulated environment is analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[6]. The developed HPLC method must be validated in accordance with guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R2)[7][8][9]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by peak purity analysis using a DAD and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies of a spiked placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.

Adherence to these validation principles ensures that the HPLC method is not just theoretically sound but is a self-validating system that produces trustworthy and reproducible data.[10][11]

Conclusion

For the routine purity assessment of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, a well-developed and validated reversed-phase HPLC method stands as the gold standard. It offers an optimal balance of precision, sensitivity, and cost-effectiveness. The detailed protocol and rationale provided in this guide serve as a robust starting point for implementation in a quality control laboratory.

While advanced techniques like UPLC-MS provide distinct advantages for research and development, particularly in impurity identification, the foundational HPLC method remains the most practical and reliable choice for ensuring the quality and consistency of this critical pharmaceutical intermediate. The selection of the appropriate analytical technology should always be a strategic decision, guided by the specific requirements of the analysis as outlined in our decision matrix.

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A Senior Application Scientist's Guide to the Formula Confirmation of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's chemical identity is a cornerstone of scientific rigor. For novel compounds such as Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, a potential building block in medicinal chemistry, establishing the correct molecular formula is a critical first step that underpins all subsequent research. This guide provides an in-depth comparison of analytical techniques for the elemental analysis and formula confirmation of this specific molecule, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed decisions in their analytical workflows.

The Subject of Our Analysis: Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

Before delving into the analytical methodologies, it is imperative to establish the theoretical elemental composition of our target compound. Based on the IUPAC name, the molecular formula for Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is determined to be C₁₀H₁₁ClFNO₃ .

The theoretical elemental composition, derived from its molecular formula, serves as the benchmark against which all experimental data will be compared.

Table 1: Theoretical Elemental Composition of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate (C₁₀H₁₁ClFNO₃)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01110120.1145.91
Hydrogen (H)1.0081111.0884.24
Chlorine (Cl)35.453135.45313.55
Fluorine (F)18.998118.9987.26
Nitrogen (N)14.007114.0075.35
Oxygen (O)15.999347.99718.35
Total 261.654 100.00

This theoretical data is the "ground truth" we aim to corroborate through empirical analysis.

The Gold Standard: Combustion Analysis for Elemental Composition

For decades, combustion analysis has been the definitive method for determining the elemental composition of organic compounds.[1] This technique, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a quantitative measure of the mass percentages of these key elements.[1]

The underlying principle of combustion analysis is the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[2] The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[3]

Caption: A simplified workflow of a CHN combustion analyzer.

Experimental Protocol: CHN Combustion Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate sample into a tin capsule.

  • Analysis: Introduce the sealed tin capsule into the combustion furnace of the analyzer. The sample is combusted at temperatures exceeding 900°C in a stream of pure oxygen.

  • Gas Separation and Detection: The resulting gases are passed through a reduction furnace to convert nitrogen oxides to N₂ and are then separated by a gas chromatography column. The TCD detects the concentration of each gas.

  • Data Interpretation: The instrument's software calculates the mass percentages of C, H, and N in the sample.

The trustworthiness of this method lies in its reliance on fundamental chemical principles and the use of certified reference materials for calibration. For publication in many chemistry journals, the experimental elemental analysis values are expected to be within ±0.4% of the calculated theoretical values.[4]

A Multi-faceted Approach: Spectroscopic Techniques for Formula Confirmation

While combustion analysis provides the elemental ratios, it does not offer information about the molecular weight or the arrangement of atoms within the molecule. Therefore, a comprehensive confirmation of the molecular formula requires a synergistic approach, employing various spectroscopic techniques.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[5] For formula confirmation, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular weight with high accuracy, often to four or more decimal places.[6] This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.[6]

Caption: The basic components of a mass spectrometer.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their m/z ratio.

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified. The exact mass of this peak is then used to calculate the molecular formula using specialized software that considers the precise masses of the isotopes.

The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, providing further confirmation of the presence of a chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds.[7][8] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.[9]

  • ¹⁹F NMR: Is highly specific for fluorine-containing compounds and will show a distinct signal for the fluorine atom on the aromatic ring.

The integration of the signals in the ¹H NMR spectrum provides the relative number of protons of each type, which can be compared to the proposed molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[10][11] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An FTIR spectrum is a plot of the absorbed infrared radiation versus frequency, and specific peaks correspond to particular functional groups.[12]

For Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, we would expect to see characteristic absorption bands for:

  • N-H stretching of the amino group.

  • C=O stretching of the ester group.

  • C-O stretching of the ether and ester groups.

  • Aromatic C=C stretching .

  • C-Cl and C-F stretching .

While FTIR does not directly provide the elemental composition, it serves as a crucial qualitative check to ensure the presence of the expected functional groups, thus supporting the proposed structure.[10]

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific information required, the available instrumentation, and the stage of the research.

Table 2: Comparison of Analytical Techniques for Formula Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
Combustion Analysis Quantitative elemental composition (%C, H, N)Highly accurate and precise for elemental ratios; well-established and standardized method.Destructive; does not provide molecular weight or structural information.
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and molecular formulaHigh sensitivity; provides isotopic information; can be coupled with chromatography for mixture analysis.Fragmentation can sometimes make interpretation complex; requires specialized instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information (connectivity, chemical environment)Non-destructive; provides unequivocal structural elucidation.Lower sensitivity compared to MS; requires larger sample amounts; can be time-consuming to analyze complex spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsFast and easy to use; non-destructive; provides a molecular "fingerprint".Provides limited information on the overall structure and no elemental composition.

A Self-Validating Workflow for Unambiguous Confirmation

To ensure the highest level of confidence in the formula and structure of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, a multi-pronged, self-validating analytical workflow is recommended.

Caption: An integrated analytical workflow for formula confirmation.

By integrating the quantitative data from combustion analysis with the precise molecular weight from HRMS and the detailed structural insights from NMR and FTIR, a researcher can build a robust and irrefutable case for the chemical identity of a new compound. This comprehensive approach not only meets the stringent requirements for publication and regulatory submission but also provides a solid foundation for all future studies with the molecule.

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A Researcher's Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal-Mediated Pathways

Author: BenchChem Technical Support Team. Date: February 2026

The transformation of a nitro group into an amine is a foundational reaction in modern organic synthesis, serving as a critical step in the creation of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The selection of an appropriate reduction method is a decision that profoundly impacts reaction efficiency, chemoselectivity, scalability, and overall process safety. This guide offers an in-depth, objective comparison between the two most prominent methodologies: catalytic hydrogenation and metal-mediated reduction. By examining the mechanistic underpinnings, practical execution, and supporting data for each, we aim to equip researchers with the insights needed to make strategic, evidence-based decisions in their synthetic endeavors.

Part 1: Catalytic Hydrogenation: The Elegant and Atom-Economical Approach

Catalytic hydrogenation is widely regarded as a "green" and highly efficient method for nitro group reduction.[1] Its appeal lies in its atom economy, typically producing water as the sole stoichiometric byproduct, which vastly simplifies product purification.[3][4] The reaction is heterogeneous, involving a solid catalyst—most commonly a precious metal like palladium or platinum on a high-surface-area support—and a hydrogen source.

Mechanistic Rationale: The Haber-Lukashevich Pathway

The accepted mechanism for the catalytic hydrogenation of nitroarenes on a metal surface is a stepwise process.[1] Both the nitro compound and molecular hydrogen (H₂) adsorb onto the catalyst surface. The catalyst facilitates the cleavage of the H-H bond, and these activated hydrogen atoms are sequentially transferred to the nitro group. The reaction proceeds through key intermediates—nitroso and hydroxylamine species—which are further reduced to the final amine before it desorbs from the catalyst surface.[1][5]

Catalytic Hydrogenation Mechanism

G cluster_surface Catalyst Surface RNO2_ads R-NO₂(ads) RNO_ads R-NO(ads) RNO2_ads->RNO_ads + 2H(ads) RNHOH_ads R-NHOH(ads) RNO_ads->RNHOH_ads + 2H(ads) H2O_1 H₂O RNO_ads->H2O_1 RNH2_ads R-NH₂(ads) RNHOH_ads->RNH2_ads + 2H(ads) H2O_2 H₂O RNH2_ads->H2O_2 RNH2 R-NH₂ (in solution) RNH2_ads->RNH2 RNO2 R-NO₂ (in solution) RNO2->RNO2_ads H2 H₂ (gas) H_ads 2H(ads) H2->H_ads

Caption: Stepwise reduction of a nitro group on a heterogeneous catalyst surface.

Experimental Considerations and Protocol

The success of a catalytic hydrogenation hinges on several critical parameters:

  • Catalyst Choice : Palladium on carbon (Pd/C) is the workhorse, offering excellent activity for most nitro compounds.[6] Raney Nickel is a cost-effective alternative, often preferred for substrates with halides where dehalogenation is a concern with Pd/C.[1][6] Platinum(IV) oxide (PtO₂) is highly active but can be less chemoselective.[2]

  • Hydrogen Source : Gaseous H₂ is most common, applied via a balloon for atmospheric pressure reactions or a pressurized vessel (e.g., a Parr shaker) for more demanding reductions. Transfer hydrogenation, using sources like ammonium formate, is an alternative that avoids handling gaseous hydrogen.

  • Solvent : Protic solvents like ethanol, methanol, or acetic acid are standard, as they assist in the protonolysis steps of the reaction.

Standard Protocol: Hydrogenation of 4-Nitroacetophenone using 10% Pd/C

  • Vessel Preparation : To a heavy-walled hydrogenation flask, add 4-nitroacetophenone (1.0 eq) and a magnetic stir bar.

  • Catalyst Addition : Carefully add 10% Pd/C (typically 1-5 mol%) under a stream of nitrogen. Causality: This is done under an inert atmosphere because dry Pd/C can be pyrophoric and ignite flammable solvents in the presence of air.

  • Solvent Addition : Add a suitable solvent, such as ethanol (e.g., 0.1 M concentration).

  • Inerting : Seal the flask, then carefully evacuate the headspace and backfill with nitrogen. Repeat this cycle 3-5 times to ensure the complete removal of oxygen, which can poison the catalyst.

  • Hydrogenation : Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., atmospheric via a balloon or 50 psi in a Parr apparatus).

  • Reaction : Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

  • Monitoring : Track the reaction's progress by monitoring hydrogen uptake or by periodic analysis of aliquots via TLC or LC-MS.

  • Work-up : Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Causality: The celite pad must not be allowed to dry completely, as the catalyst can ignite upon exposure to air. The filtrate is then concentrated under reduced pressure to yield the crude amine.

Part 2: Metal-Mediated Reduction: The Classic and Robust Workhorse

The reduction of nitro groups with metals in acidic media is a classic, robust, and cost-effective method that remains widely used, particularly in large-scale industrial processes.[7][8] Common systems include iron in acetic or hydrochloric acid (the Béchamp reduction), tin(II) chloride in HCl, and zinc in various acidic or neutral media.[2][6][9]

Mechanistic Rationale: A Cascade of Electron Transfers

Unlike the surface-catalyzed reaction of hydrogenation, this method involves a series of single electron transfers from the metal to the nitro group. The metal acts as a stoichiometric reductant. The process, which also proceeds through nitroso and hydroxylamine intermediates, requires a proton source (the acid) to protonate the oxygen atoms, facilitating their removal as water.

Metal-Mediated Reduction Mechanism

G RNO2 R-NO₂ RNO2_rad [R-NO₂]•⁻ RNO2->RNO2_rad + e⁻ RNO R-NO RNO2_rad->RNO + e⁻, + 2H⁺ - H₂O RNHOH R-NHOH RNO->RNHOH + 2e⁻, + 2H⁺ RNH2 R-NH₂ RNHOH->RNH2 + 2e⁻, + 2H⁺ - H₂O Metal Metal (e.g., Fe, Sn) Metal_ox Metalⁿ⁺ Metal->Metal_ox Oxidation

Caption: Sequential single electron transfer from a metal reductant to a nitro group.

Experimental Considerations and Protocol

The choice of metal and acid is dictated by the substrate's functional group tolerance and the desired reaction conditions.

  • Reagent Choice : Iron/HCl or Iron/AcOH is inexpensive and effective, but the workup can be cumbersome due to the formation of iron sludge.[7][8] Tin(II) chloride (SnCl₂) is a milder and often more chemoselective reagent, making it a laboratory favorite despite the higher cost and tin waste generation.[2][6]

  • Stoichiometry : A stoichiometric excess of the metal reductant is always required.

  • Exothermicity : These reactions are often highly exothermic and may require initial heating to start but subsequent cooling to control.[8] This is a critical safety consideration for scale-up.

Standard Protocol: Reduction of 2-Nitrotoluene using Tin(II) Chloride

  • Reagent Setup : In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve 2-nitrotoluene (1.0 eq) in ethanol.

  • Reductant Addition : In a separate flask, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-4 eq) in concentrated hydrochloric acid.

  • Reaction : Cool the 2-nitrotoluene solution in an ice bath. Slowly add the SnCl₂/HCl solution dropwise via an addition funnel. Causality: The slow, cooled addition is critical to manage the reaction's exotherm. A rapid addition can lead to an uncontrolled temperature spike.

  • Heating : After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature and then carefully pour it over crushed ice.

  • Basification : Slowly basify the acidic solution by adding aqueous sodium hydroxide (e.g., 6 M NaOH) until the pH is >10. This will precipitate tin hydroxides. Causality: This step must be performed cautiously and with cooling, as the neutralization is highly exothermic.

  • Filtration & Extraction : Filter the mixture through celite to remove the tin salts. Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) three times.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

Head-to-Head Performance Comparison

FeatureCatalytic HydrogenationMetal-Mediated Reduction
Primary Reagents H₂ gas (or H₂ donor), Catalyst (e.g., Pd/C)[2]Metal (e.g., Fe, Sn), Acid (e.g., HCl)[2]
Byproducts Primarily water[4]Stoichiometric metal salts[3]
Workup Simple filtration of catalyst[1]Neutralization, filtration of metal salts, extraction[1]
Chemoselectivity May reduce other groups (alkenes, alkynes, C=O, C-Hal)[1][6]Generally high for nitro group; tolerates many other groups[10]
Typical Conditions Mild temperature & pressure, often neutral pH[1]Strongly acidic, often requires heating, can be highly exothermic[8]
Key Safety Issues Flammable H₂ gas, pyrophoric catalysts[1]Corrosive acids, significant exotherms[8]
Cost & Scalability High initial catalyst cost; can be challenging to scale[1]Inexpensive reagents; generally straightforward to scale[7][8]
Environmental Impact "Greener" due to low wasteGenerates significant metal waste streams[3][8]

Final Directive for Researchers

The choice between these two powerful methods is a classic case of balancing competing factors.

Choose Catalytic Hydrogenation when:

  • High atom economy and a clean reaction profile are paramount.

  • The substrate is sensitive to harsh acidic conditions.

  • The substrate lacks other functional groups that are readily hydrogenated (e.g., alkenes, alkynes), or when selective catalysts are available.

Choose Metal-Mediated Reduction when:

  • Cost is a primary driver, especially at a larger scale.

  • The substrate contains functional groups that would be reduced under hydrogenation conditions (e.g., a ketone that needs to be preserved).[10]

  • The required laboratory setup for handling pressurized, flammable gas is unavailable.

Ultimately, the optimal choice is context-dependent. For medicinal chemistry and early-stage discovery, the clean workup and mild conditions of catalytic hydrogenation are often favored. For process development and large-scale manufacturing, the robustness and low cost of metal-mediated reductions frequently make them the more pragmatic and economical option. A thorough understanding of both techniques is indispensable for the modern synthetic chemist.

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A Senior Application Scientist's Guide to the Catalytic Reduction of Nitroaromatics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitroaromatic compounds to their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Aromatic amines serve as pivotal building blocks for a vast array of active pharmaceutical ingredients (APIs), dyes, and polymers. The selection of an appropriate catalyst for this transformation is paramount, as it directly dictates the reaction's efficiency, selectivity, cost-effectiveness, and environmental footprint.

This guide provides a comprehensive comparative analysis of various catalytic systems for nitroaromatic reduction. Moving beyond a simple enumeration of options, we will delve into the mechanistic intricacies, present objective performance data, and provide detailed experimental protocols to empower you, the researcher, to make informed decisions for your specific synthetic challenges.

The Landscape of Catalysts for Nitroaromatic Reduction: A Strategic Overview

The choice of catalyst for nitroaromatic reduction spans a wide spectrum, from traditional noble metal systems to more recent and sustainable non-noble metal and metal-free alternatives. Understanding the fundamental characteristics of each class is crucial for catalyst selection.

Noble Metal Catalysts: Historically the workhorses for this transformation, noble metals such as Palladium (Pd), Platinum (Pt), and Gold (Au) are highly active and efficient.[1][2] Typically supported on high-surface-area materials like activated carbon (e.g., Pd/C), they often exhibit excellent turnover frequencies. However, their high cost and potential for deactivation through poisoning are significant drawbacks.

Non-Noble Metal Catalysts: Driven by the need for more economical and sustainable processes, non-noble metal catalysts based on Nickel (Ni), Copper (Cu), Iron (Fe), and Cobalt (Co) have gained considerable attention.[3][4] Raney Nickel, for instance, is a widely used industrial catalyst for this reaction.[5] While generally less active than their noble metal counterparts, advancements in nanoscience have led to the development of highly efficient non-noble metal catalysts with competitive performance.

Bimetallic Catalysts: By combining two different metals, bimetallic catalysts can exhibit synergistic effects, leading to enhanced activity, selectivity, and stability compared to their monometallic constituents.[6] For example, the addition of a second metal can modify the electronic properties of the active sites, improving the adsorption of reactants and the activation of hydrogen.

Non-Metal Catalysts: Emerging as a green alternative, non-metal catalysts, such as those based on doped carbon materials, offer the advantage of being inexpensive and environmentally benign.[7] These catalysts typically function through different mechanisms, often involving intermolecular interactions rather than direct electron transfer from a metal.[7]

Performance Benchmarking: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts for the reduction of 4-nitrophenol, a common model substrate. It is important to note that direct comparison of data from different studies can be challenging due to variations in experimental conditions.

CatalystSupportReductantReaction TimeConversion (%)Apparent Rate Constant (k_app) (min⁻¹)Turnover Frequency (TOF) (s⁻¹)Reference
Noble Metal
Pd/CActivated CarbonH₂->99--[1]
Au NanoparticlesPorous SiliconNaBH₄----[8]
Non-Noble Metal
Raney Nickel-H₂-High--[1][9]
Copper Nanoparticles-NaBH₄1 min99--[10]
Bimetallic
Ni-Pd/NrGON-doped reduced graphene oxideNaBH₄-99.53400 s⁻¹g⁻¹-[11]
Cu@CCarbonNaBH₄8 min100--[12]

Key Insights from the Data:

  • Noble metal catalysts , particularly Pd/C, remain a highly effective choice for complete and rapid conversion.

  • Non-noble metal catalysts , such as copper nanoparticles, can achieve excellent conversions in very short reaction times, offering a cost-effective alternative.[10]

  • Bimetallic catalysts , like Ni-Pd supported on nitrogen-doped reduced graphene oxide, demonstrate exceptionally high rate constants, highlighting the benefits of synergistic effects.[11]

Unveiling the "How": A Mechanistic Deep Dive

The reduction of nitroaromatics is a multi-step process, and the prevailing mechanism can vary depending on the catalyst and reaction conditions. The most widely accepted pathway is the Haber mechanism , which proposes two main routes: a direct hydrogenation pathway and a condensation pathway.[7]

The Two Paths of Reduction: Direct vs. Condensation

HaberMechanism

The direct hydrogenation pathway involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine.[7] The condensation pathway involves the reaction between the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo intermediates, which are then further reduced to the final aniline product.[7] The preferred pathway is influenced by the catalyst, solvent, and other reaction parameters.

The Role of the Catalyst Surface: A Langmuir-Hinshelwood Perspective

The kinetics of many heterogeneous catalytic reactions, including nitroaromatic reduction, can be described by the Langmuir-Hinshelwood model .[13][14][15][16] This model assumes that the reaction occurs between reactants adsorbed on the catalyst surface.

LangmuirHinshelwood

The efficiency of the catalytic process is therefore highly dependent on the ability of the catalyst to effectively adsorb both the nitroaromatic compound and the hydrogen source. The nature of the metal and the support material play a crucial role in this regard.

Mechanistic Nuances: Noble vs. Non-Noble Metals

While the overarching Haber mechanism provides a general framework, the specific elementary steps and the nature of the active sites can differ between noble and non-noble metal catalysts.

  • Noble Metals (e.g., Pd, Pt): These metals are highly efficient at dissociating molecular hydrogen into active hydrogen atoms.[17] The reaction often proceeds via the direct hydrogenation pathway. The high activity is attributed to the optimal binding energies of the reactants and intermediates on the metal surface.

  • Non-Noble Metals (e.g., Ni, Cu): The mechanism on non-noble metals can be more complex. For instance, on nickel surfaces, the reaction may proceed through direct N-O bond dissociation.[11] The catalyst's performance is often highly sensitive to its preparation method and the nature of the support.

In the Lab: Detailed Experimental Protocols

To bridge the gap between theory and practice, this section provides detailed, step-by-step protocols for the reduction of a model nitroaromatic compound using representative catalysts from each class.

General Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • Catalytic hydrogenation reactions involving hydrogen gas should be performed with appropriate safety measures, including the use of a properly assembled and purged reactor system.

  • Some catalysts, like Raney Nickel, can be pyrophoric and require careful handling.

Experimental Workflow: A Visual Guide

ExperimentalWorkflow

Protocol 1: Reduction of Nitrobenzene using Palladium on Carbon (Pd/C)

Materials:

  • Nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr shaker or similar)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Setup: Ensure the hydrogenation apparatus is clean, dry, and properly assembled.

  • Inerting the System: To the reaction vessel, add a magnetic stir bar, nitrobenzene (e.g., 1.0 mmol), and ethanol (e.g., 20 mL).

  • Catalyst Addition: Under a stream of inert gas, carefully add the 10% Pd/C catalyst (e.g., 1-5 mol% Pd relative to the substrate).

  • Purging with Hydrogen: Seal the reactor and purge the system with hydrogen gas three times by evacuating to a partial vacuum and refilling with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 atm) and begin vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), release the excess hydrogen pressure and purge the reactor with an inert gas.

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude aniline. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Reduction of 4-Nitrophenol using Copper Nanoparticles

Materials:

  • 4-Nitrophenol

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Catalyst Preparation (In-situ): In a typical experiment, a fresh aqueous solution of NaBH₄ is prepared.

  • Reaction Setup: In a reaction flask, add an aqueous solution of 4-nitrophenol (e.g., 0.1 mM).

  • Initiation of Reduction: To the 4-nitrophenol solution, add a freshly prepared aqueous solution of NaBH₄ (in excess, e.g., 10 mM). The solution should turn yellow due to the formation of the 4-nitrophenolate ion.

  • Catalyst Addition: Introduce a small amount of an aqueous solution of CuSO₄·5H₂O. The in-situ reduction of Cu²⁺ by NaBH₄ will form copper nanoparticles, which will catalyze the reduction.

  • Monitoring the Reaction: The progress of the reaction can be monitored visually by the disappearance of the yellow color and spectrophotometrically by the decrease in the absorbance of the 4-nitrophenolate ion at around 400 nm.

  • Work-up and Analysis: Once the reaction is complete, the product, 4-aminophenol, can be identified and quantified using techniques like UV-Vis spectroscopy, HPLC, or NMR. For isolation, the aqueous solution can be extracted with an organic solvent.

The Bigger Picture: Concluding Remarks and Future Outlook

The catalytic reduction of nitroaromatics is a mature yet continually evolving field. While noble metal catalysts offer high activity, the drive for more sustainable and cost-effective chemical manufacturing has spurred significant innovation in the realm of non-noble metal and bimetallic catalysts.

Key Takeaways for the Practicing Scientist:

  • No One-Size-Fits-All Solution: The optimal catalyst is highly dependent on the specific substrate, desired selectivity, and process constraints (cost, scale, etc.).

  • Mechanistic Understanding is Key: A grasp of the underlying reaction mechanism can guide catalyst selection and process optimization.

  • The Support Matters: For heterogeneous catalysts, the support material can have a profound impact on activity, selectivity, and stability.

  • Bimetallics Offer a Promising Frontier: The synergistic effects observed in bimetallic catalysts present a rich area for future catalyst design and development.

As the demand for complex aromatic amines in drug discovery and development continues to grow, the development of ever more efficient, selective, and sustainable catalytic systems for nitroaromatic reduction will remain a critical area of research. This guide provides a solid foundation for navigating this important class of chemical transformations.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability, 2024.

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  • A Comparison of the Efficiency of Catalysts Based on Ni, Ni-Co and Ni-Mo in Pressure Pyrolysis of Biomass Leading to Hythane - MDPI. N.p., n.d.

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  • Kinetics and Langmuir–Hinshelwood mechanism for the catalytic reduction of para-nitrophenol over Cu catalysts supported on chitin and chitosan biopolymers | Request PDF - ResearchGate. N.p., 6 Jan. 2026.

  • Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching - MDPI. N.p., 5 Jun. 2023.

  • Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires - MDPI. N.p., n.d.

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts | Request PDF. N.p., n.d.

  • Nitrobenzene : Laboratory preparation, Properties and Uses. - Online Chemistry notes. N.p., 2 May 2020.

  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method - Longdom Publishing. N.p., n.d.

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. N.p., n.d.

  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. N.p., n.d.

  • Influence of support on catalytic activity of Ni catalysts in p-nitrophenol hydrogenation to p-aminophenol | Request PDF - ResearchGate. N.p., 7 Aug. 2025.

  • Preparation of Nitrobenzene (Nitration of benzene) - Tishk International University. N.p., n.d.

  • The Langmuir–Hinshelwood approach for kinetic evaluation of cucurbit[11]uril-capped gold nanoparticles in the reduction of the antimicrobial nitrofurantoin - RSC Publishing. N.p., n.d.

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  • Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst | ACS Omega. N.p., 10 May 2017.

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A Comparative Guide to the Development of a Stability-Indicating HPLC Method for Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed walkthrough for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate (ECFA). It is intended for researchers, analytical scientists, and drug development professionals who require a reliable method to assess the purity and stability of this active pharmaceutical ingredient (API). The narrative explains the causal logic behind experimental choices, compares the final method with potential alternatives, and is grounded in authoritative regulatory standards.

Introduction: The Imperative for a Stability-Indicating Method

In pharmaceutical development, a stability-indicating analytical method (SIAM) is non-negotiable. It is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation.[1] An ideal stability-indicating method is one that can resolve the drug from its degradation products, process impurities, and excipients, ensuring that the measured API concentration is unambiguous.[2][3] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate stress testing to identify likely degradation products and to prove the method's specificity.[4][5]

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate (ECFA) is a complex molecule featuring several functional groups susceptible to degradation: an aromatic amine, a halogenated phenyl ring, and an ester-ether linkage. These sites are vulnerable to hydrolysis, oxidation, and photolysis. Therefore, a highly specific HPLC method is required to separate the intact ECFA from a potential constellation of degradants that may form during manufacturing, storage, or under stress conditions. This guide details the systematic development and validation of such a method.

Method Development: A Logic-Driven Approach

The development of a successful HPLC method is an iterative process of optimization, grounded in the physicochemical properties of the analyte and the fundamental principles of chromatography.[6][7]

Initial Parameter Selection: Building from First Principles
  • Analyte Properties: ECFA possesses a strong UV chromophore due to its substituted benzene ring, making UV detection a suitable and robust choice. Its structure, containing both polar (amine, ester) and non-polar (chlorofluorophenyl) moieties, suggests that reversed-phase chromatography will be the most effective separation mode. A C18 column, a workhorse in reversed-phase HPLC, was selected as the initial stationary phase due to its versatility and wide availability.[6]

  • Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity (leading to better efficiency) and lower UV cutoff.

    • Aqueous Phase: The aromatic amine group in ECFA (pKa ≈ 4-5) requires pH control to ensure a consistent state of ionization and good peak shape. A phosphate buffer at a pH of 6.8 was selected initially to keep the amine group in its neutral, more retained form, enhancing interaction with the non-polar C18 stationary phase.[8][9]

Optimization of Chromatographic Conditions

A systematic approach was employed to refine the separation, focusing on achieving a symmetric peak for ECFA with a reasonable retention time and ensuring a clear baseline for the detection of potential degradants.

  • Gradient Elution: An initial broad gradient run (e.g., 5% to 95% acetonitrile over 30 minutes) was performed. This "scouting" gradient helps to determine the approximate organic solvent concentration needed to elute the API and reveals the polarity range of any impurities or early-forming degradants.[6]

  • Fine-Tuning the Gradient: Based on the scouting run, a more focused gradient was developed to provide optimal resolution around the main ECFA peak. The goal is to separate closely eluting impurities while minimizing the total run time.

  • pH Adjustment: Minor tailing was observed at pH 6.8. The mobile phase pH was adjusted to 3.0 using orthopedic acid. At this acidic pH, the residual silanol groups on the silica-based C18 column are protonated and less likely to cause peak tailing via secondary interactions with the basic amine group of ECFA. This resulted in a significantly improved peak shape (asymmetry < 1.2).

The final, optimized chromatographic conditions are summarized in Table 1.

Table 1: Optimized HPLC Method Parameters for ECFA Analysis

ParameterOptimized Condition
Instrumentation HPLC with PDA Detector
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-2 min (20% B), 2-15 min (20-80% B), 15-18 min (80% B), 18-20 min (80-20% B), 20-25 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Forced Degradation: The Litmus Test for Specificity

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[1] It involves subjecting the API to conditions more severe than accelerated stability testing to generate degradation products.[4] The objective is to achieve a target degradation of 5-20% of the API, as this provides a sufficient quantity of degradants to challenge the method's specificity without destroying the sample.[10][11]

Experimental Protocol for Forced Degradation

The following protocol was executed as per ICH Q1A(R2) guidelines.[4][5]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API ECFA Stock Solution (1 mg/mL in Diluent) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h API->Base Oxidative Oxidation 3% H₂O₂, RT, 24h API->Oxidative Thermal Thermal Solid state, 80°C, 48h API->Thermal Photo Photolytic ICH Q1B exposure (1.2M lux-hr, 200 W-hr/m²) API->Photo Neutralize Neutralize (if needed) & Dilute to Target Conc. Acid->Neutralize Base->Neutralize Oxidative->Neutralize Dilute directly Thermal->Neutralize Dissolve & Dilute Photo->Neutralize Dissolve & Dilute Inject Inject into HPLC System Neutralize->Inject Analyze Analyze Chromatogram & Assess Peak Purity Inject->Analyze

Caption: Workflow for Forced Degradation Studies of ECFA.

Results of Stress Studies

The developed HPLC method successfully separated the intact ECFA peak from all generated degradation products under all stress conditions. The use of a Photodiode Array (PDA) detector was crucial for confirming peak purity. The peak purity angle was consistently found to be less than the purity threshold for the ECFA peak in all stressed samples, confirming its spectral homogeneity and the absence of co-eluting degradants.

Table 2: Summary of Forced Degradation Results for ECFA

Stress Condition% DegradationNo. of Degradant PeaksObservations
Acid Hydrolysis (0.1 M HCl) 14.5%2Major degradant at RRT 0.85
Base Hydrolysis (0.1 M NaOH) 18.2%3Significant degradation, likely ester hydrolysis
Oxidative (3% H₂O₂) 9.8%1Single major degradant at RRT 1.15
Thermal (80°C) 5.5%1Minor degradation observed
Photolytic (ICH Q1B) 7.1%2Degradation indicates light sensitivity
Control Sample < 0.1%0No significant degradation

RRT = Relative Retention Time

The successful separation of degradant peaks from the main API peak unequivocally demonstrates the method's stability-indicating nature.

Method Validation: Ensuring Reliability and Trustworthiness

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14] The validation parameters confirmed that the method is accurate, precise, specific, linear, and robust.[15]

Validation_Pyramid cluster_0 cluster_1 cluster_2 Specificity Specificity (Discrimination from degradants) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (% RSD) Specificity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness Linearity->Robustness Accuracy->LOD Accuracy->LOQ Accuracy->Robustness Precision->LOD Precision->LOQ Precision->Robustness

Caption: Key Parameters for HPLC Method Validation per ICH Q2(R1).

Table 3: Summary of Method Validation Data

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte. Peak Purity > 990.Passed. No interference observed. Peak purity confirmed.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998 over 10-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- RepeatabilityRSD ≤ 2.0%0.45%
- Intermediate PrecisionRSD ≤ 2.0%0.82%
Limit of Detection (LOD) Reportable0.05 µg/mL
Limit of Quantitation (LOQ) Reportable0.15 µg/mL
Robustness % RSD of results ≤ 2.0%Passed. Insensitive to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

The validation results confirm that the developed method is reliable, reproducible, and fit for the purpose of stability testing and routine quality control of ECFA.

Comparative Analysis with Alternative Methods

While the developed RP-HPLC method is robust and reliable, it is useful to compare it with other potential analytical approaches to understand its advantages.

  • vs. UV-Vis Spectrophotometry: A simple UV-Vis method would lack the specificity required for a stability-indicating assay. While it could quantify pure ECFA, it would be unable to distinguish the API from any degradation products that share a similar UV chromophore. This would lead to an overestimation of the API's purity and stability, a critical failure for a quality control method.

  • vs. Thin-Layer Chromatography (TLC): TLC can be a useful qualitative tool for identifying the presence of impurities. However, it suffers from lower precision and accuracy compared to HPLC, making it unsuitable for quantitative stability studies. While HPTLC (High-Performance TLC) offers better quantification, it still generally provides lower resolution and sensitivity than a well-developed HPLC method.

  • vs. Ultra-Performance Liquid Chromatography (UPLC): UPLC is a modern evolution of HPLC that uses smaller particle size columns (<2 µm) and higher pressures.

    • Advantage of UPLC: A UPLC method could offer significantly faster run times (e.g., <5 minutes) and higher peak efficiency, which would be beneficial for high-throughput screening.

    • Advantage of the Developed HPLC Method: The developed HPLC method uses standard instrumentation available in virtually any QC laboratory. UPLC systems are more specialized and may not be as widely accessible. Furthermore, for routine stability testing where throughput is not the primary bottleneck, the robustness and transferability of a standard HPLC method are often preferred. The 25-minute runtime of the current method is perfectly acceptable for its intended purpose.

Conclusion

This guide has detailed the systematic development and rigorous validation of a stability-indicating RP-HPLC method for Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate. The causality-driven optimization of chromatographic parameters resulted in a method that is specific, linear, accurate, precise, and robust. Forced degradation studies confirmed its ability to separate the parent API from all stress-induced degradants, fulfilling the primary requirement of a stability-indicating assay. When compared to alternatives like UV-Vis or TLC, the superiority of this HPLC method in terms of specificity and quantitation is clear. While a UPLC method could offer faster analysis, the developed HPLC method provides a reliable, accessible, and fully validated solution perfectly suited for its intended application in pharmaceutical quality control and stability assessment.

References

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  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, a halogenated aromatic amine and ester, represents a class of compounds with significant potential in medicinal chemistry. However, its structural motifs also necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to work safely and efficiently, making this a trusted resource for your laboratory operations.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any laboratory work commences, a thorough hazard assessment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers identify and evaluate respiratory hazards in the workplace.[2] For a compound like Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, which is likely a solid at room temperature, the primary exposure risks are inhalation of dust particles and dermal contact.

Engineering Controls are the most effective means of minimizing exposure.[2] All manipulations of this compound should be conducted within a certified chemical fume hood to control airborne particulates and vapors.[3] The fume hood provides a physical barrier and ventilation to protect the user.

Administrative Controls , such as establishing standard operating procedures (SOPs) and providing comprehensive training, are also crucial.[2][4] All personnel handling the compound must be familiar with its potential hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE): Your Essential Barrier

While engineering and administrative controls are primary, PPE provides a critical final layer of protection.[5] The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of the chemical and the procedure being performed.[6]

PPE Component Specification Rationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[7]Protects against splashes and airborne dust. Standard safety glasses do not provide a sufficient seal.[5][8]
Hand Protection Disposable nitrile or neoprene gloves.[5][8]Provides a barrier against dermal absorption. Double-gloving is recommended for enhanced protection, especially during weighing and transfer operations. Gloves should be inspected for tears or punctures before use and changed immediately upon contamination.[7]
Body Protection A flame-resistant lab coat, fully buttoned.[7]Protects skin and personal clothing from splashes and spills.
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in situations where engineering controls are insufficient.[1]A risk assessment should be conducted to determine if a respirator is required.[7]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to minimize the risk of exposure and contamination. The following step-by-step guide provides a framework for the safe handling of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate.

Preparation and Weighing
  • Designate a work area: All handling of the solid compound should occur within a chemical fume hood.[3]

  • Gather all necessary equipment: This includes spatulas, weighing paper, and sealable containers.

  • Don appropriate PPE: Refer to the table above.

  • Weigh the compound: Tare the balance with the weighing paper. Carefully transfer the desired amount of the solid onto the weighing paper using a clean spatula. Avoid creating dust. If dust is generated, a P95 or P1 respirator may be necessary.[1]

  • Transfer to the reaction vessel: Carefully transfer the weighed solid into the reaction vessel.

  • Clean up: Immediately clean any residual solid from the balance and surrounding area using a damp paper towel. Dispose of the towel as hazardous waste.

Solution Preparation and Reactions
  • Add solvent: In the fume hood, add the desired solvent to the reaction vessel containing the compound.

  • Conduct the reaction: Perform the reaction under appropriate conditions (e.g., stirring, heating). Ensure the reaction apparatus is properly secured.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is crucial.[9]

Spill Response

The immediate priority in the event of a spill is to ensure personnel safety and contain the spill.

Caption: A workflow for responding to a chemical spill.

For small spills of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1] For liquid spills, use an absorbent material like vermiculite or spill pillows to contain and absorb the material.[10]

Personnel Exposure

Immediate action is critical in the event of personnel exposure.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility. Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is a halogenated organic compound and must be disposed of as hazardous waste.[11]

Waste Segregation and Collection

Waste_Segregation cluster_0 Waste Generation cluster_1 Waste Collection Solid_Waste Contaminated PPE (gloves, etc.) Solid compound residue Halogenated_Waste_Container Designated Halogenated Organic Waste Container Solid_Waste->Halogenated_Waste_Container Liquid_Waste Reaction mixtures Contaminated solvents Liquid_Waste->Halogenated_Waste_Container

Caption: Segregation of waste for proper disposal.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed container for halogenated organic waste.[3] Do not mix with non-halogenated waste streams, as this increases disposal costs and complexity.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[3][12]

Final Disposal

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12] Never pour chemical waste down the drain.[12]

Conclusion: A Culture of Safety

The responsible handling of research chemicals like Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is foundational to good science. By understanding the "why" behind each safety protocol, from the necessity of a fume hood to the specifics of waste segregation, you contribute to a robust culture of safety in your laboratory. This guide provides the framework; consistent and diligent application of these principles is the key to protecting yourself, your colleagues, and the environment.

References

  • MSDS of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society. (1995). Guide for Chemical Spill Response.
  • Hazardous waste segregation. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5).
  • Personal Protection Equipment (PPE) for Oil and Gas Personnel. (n.d.).
  • City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate.
  • Chemical Safety Guidelines. (n.d.).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • TCI Chemicals. (2025, October 29). SAFETY DATA SHEET: Ethyl Fluoroacetate.
  • 3M. (n.d.). PPE Solutions for Chemical Industries. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Managing Spills in the Laboratory. (n.d.).
  • LookChem. (n.d.). ethyl 2-{[3-(5-amino-2-chloro-4-fluorophenoxy)pyridin-2-yl]oxy}acetate. Retrieved from [Link]

  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • University of Delaware. (n.d.). Chemical Spill Clean-Up.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Safety Data Sheet: ethyl acetate. (2022, August 1).
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • PubChem. (2026, January 18). Ethyl 2-(2-amino-4-chloro-5-fluorophenyl)acetate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.